An In-depth Technical Guide to the Physical Properties of Thymine-d4
An In-depth Technical Guide to the Physical Properties of Thymine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Thymine-d4. Intended for researchers, scientists, and professionals in drug development, this document details the key characteristics of this isotopically labeled compound, outlines experimental protocols for their determination, and illustrates its primary application.
Introduction
Thymine-d4 is a deuterated form of thymine (B56734), a naturally occurring pyrimidine (B1678525) nucleobase found in deoxyribonucleic acid (DNA). In Thymine-d4, four hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). Specifically, the three hydrogen atoms of the methyl group at position 5 and the hydrogen atom at position 6 of the pyrimidine ring are substituted. This isotopic labeling makes Thymine-d4 an invaluable tool in various analytical and research applications, most notably as an internal standard for the quantification of thymine in biological samples by mass spectrometry.[1][2] Its chemical and physical properties are nearly identical to those of thymine, allowing it to mimic the behavior of the analyte during sample preparation and analysis, while its distinct mass allows for its separate detection.
Core Physical and Chemical Properties
The physical and chemical properties of Thymine-d4 are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Chemical Name | 5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d |
| Synonyms | Thymine-methyl-d3-6-d |
| Molecular Formula | C₅H₂D₄N₂O₂ |
| Molecular Weight | 130.14 g/mol [2] |
| CAS Number | 156054-85-2[2] |
| Appearance | Solid[2] |
| Melting Point | 325-327 °C[3] |
| Solubility | DMSO: 3 mg/mL, DMF: slightly soluble, Ethanol: insoluble, PBS (pH 7.2): insoluble[2] |
| UV Absorbance Maximum (λmax) | 264 nm[2] |
| Isotopic Purity | ≥99% (deuterated forms d₁-d₄)[2] |
| Storage Temperature | -20°C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of Thymine-d4 is expected to be significantly simplified compared to that of unlabeled thymine. The signals corresponding to the methyl protons (around 1.75 ppm in DMSO-d₆) and the vinyl proton at position 6 (around 7.28 ppm in DMSO-d₆) will be absent due to the deuterium substitution.[4] The remaining signals would be from the two N-H protons of the pyrimidine ring.
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¹³C NMR: The ¹³C NMR spectrum of Thymine-d4 will be very similar to that of unlabeled thymine. The chemical shifts of the carbon atoms are not significantly affected by the deuterium substitution. However, the carbon signals for the deuterated methyl group and the C6 position will show a change in multiplicity due to C-D coupling, which is typically a triplet for a CD group and a septet for a CD₃ group, although these may be unresolved. The typical chemical shifts for the carbon atoms in thymine (in DMSO-d₆) are approximately 12.1 ppm (C₅-CH₃), 108.3 ppm (C₆), 141.6 ppm (C₅), 151.0 ppm (C₂), and 164.3 ppm (C₄).
Mass Spectrometry (MS)
The mass spectrum of Thymine-d4 will show a molecular ion peak (M⁺) at m/z 130, which is 4 mass units higher than that of unlabeled thymine (m/z 126). This mass shift is the basis for its use as an internal standard in mass spectrometry-based quantification methods. The fragmentation pattern is expected to be similar to that of thymine, with the corresponding fragments also showing a mass shift depending on which part of the molecule they contain the deuterium labels.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of Thymine-d4.
Melting Point Determination (Capillary Method)
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Sample Preparation: A small amount of dry, powdered Thymine-d4 is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.
Solubility Determination (Shake-Flask Method)
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Sample Preparation: An excess amount of solid Thymine-d4 is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed vial.
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Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a syringe filter (e.g., 0.22 µm PTFE).
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Quantification: The concentration of Thymine-d4 in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy (at 264 nm) or High-Performance Liquid Chromatography (HPLC).
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Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Use as an Internal Standard in LC-MS/MS Quantification of Thymine
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Preparation of Standards and Samples: A series of calibration standards are prepared by spiking known concentrations of unlabeled thymine into a blank biological matrix (e.g., plasma, urine). A fixed concentration of Thymine-d4 is added to each calibration standard, quality control sample, and unknown sample.
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Sample Extraction: Proteins are precipitated from the biological samples using a suitable solvent (e.g., acetonitrile (B52724) or methanol). The supernatant is then separated by centrifugation.
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LC Separation: The extracted samples are injected onto a liquid chromatography system. A C18 reversed-phase column is typically used to separate thymine and Thymine-d4 from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is commonly employed.
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MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both thymine and Thymine-d4.
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Quantification: A calibration curve is constructed by plotting the ratio of the peak area of thymine to the peak area of Thymine-d4 against the concentration of thymine in the calibration standards. The concentration of thymine in the unknown samples is then calculated from this calibration curve.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application and biological context of Thymine-d4.
Caption: Workflow for Thymine Quantification using Thymine-d4 as an Internal Standard.
